molecular formula C11H14N3Ru+ B11928394 Tris(acetonitrile)cyclopentadienylruthenium(II)

Tris(acetonitrile)cyclopentadienylruthenium(II)

Cat. No.: B11928394
M. Wt: 289.3 g/mol
InChI Key: SNPVADDEKJZOAB-UHFFFAOYSA-N
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Description

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is an organoruthenium compound with the formula [(C5H5)Ru(NCCH3)3]PF6. It is a yellow-brown solid that is soluble in polar organic solvents. This compound is used as a homogeneous catalyst in organic synthesis, enabling various chemical reactions such as C-C bond formation and cycloadditions .

Chemical Reactions Analysis

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate undergoes various types of reactions, including:

Scientific Research Applications

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate involves its role as a catalyst. The cyclopentadienyl ligand (Cp) is bonded in an η5 manner to the Ru(II) center, which facilitates various catalytic processes. The compound enables C-C bond formation and promotes cycloadditions by providing a stable environment for the reaction intermediates .

Comparison with Similar Compounds

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate, particularly its versatility and effectiveness as a catalyst in various chemical reactions.

Properties

Molecular Formula

C11H14N3Ru+

Molecular Weight

289.3 g/mol

IUPAC Name

acetonitrile;cyclopenta-1,3-diene;ruthenium(2+)

InChI

InChI=1S/C5H5.3C2H3N.Ru/c1-2-4-5-3-1;3*1-2-3;/h1-3H,4H2;3*1H3;/q-1;;;;+2

InChI Key

SNPVADDEKJZOAB-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC#N.CC#N.C1C=CC=[C-]1.[Ru+2]

Origin of Product

United States

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